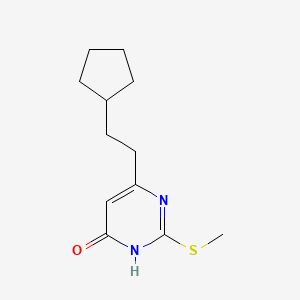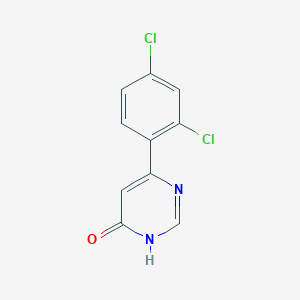![molecular formula C8H10N2O3 B1486913 2,7-Diazaspiro[4.5]decane-3,6,8-trione CAS No. 2151816-37-2](/img/structure/B1486913.png)
2,7-Diazaspiro[4.5]decane-3,6,8-trione
概要
説明
2,7-Diazaspiro[4.5]decane-3,6,8-trione is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.5]decane-3,6,8-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of commercially available reagents and catalysts suggests that industrial production could be feasible with optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 2,7-Diazaspiro[4.5]decane-3,6,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the spiro scaffold.
Substitution: Substitution reactions, particularly with halides, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
2,7-Diazaspiro[4.5]decane-3,6,8-trione has diverse applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of complex molecules, aiding in the development of new chemical entities.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its rigidity and three-dimensional structure make it a promising candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism by which 2,7-Diazaspiro[4.5]decane-3,6,8-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. For example, derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), blocking the activation of necroptosis pathways and demonstrating therapeutic potential in inflammatory diseases .
類似化合物との比較
2,8-Diazaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
2,7-Diazaspiro[4.4]nonane: A smaller spiro compound with a different ring size.
8-Oxa-2-azaspiro[4.5]decane: A spiro compound with an oxygen atom in the ring structure.
Uniqueness: 2,7-Diazaspiro[4.5]decane-3,6,8-trione stands out due to its specific trione functional groups, which impart unique chemical reactivity and biological activity. Its ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry .
特性
IUPAC Name |
2,7-diazaspiro[4.5]decane-3,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-1-2-8(7(13)10-5)3-6(12)9-4-8/h1-4H2,(H,9,12)(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLFOSVZJEIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)








![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)
